Calcium cis-1,2-cyclohexanedicarboxylate

Description

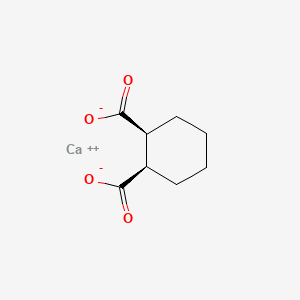

Calcium cis-1,2-cyclohexanedicarboxylate (CAS: 491589-22-1) is a coordination compound comprising a calcium (Ca²⁺) ion and the dianionic form of cis-1,2-cyclohexanedicarboxylic acid (c-chdcH₂). Its molecular formula is C₈H₁₀CaO₄, with a molecular weight of 210.24 g/mol . The cyclohexane ring adopts a chair conformation, with both carboxylate groups positioned cis to each other on adjacent carbon atoms, creating a bent geometry ideal for chelation or bridging metal ions . This stereochemistry distinguishes it from trans isomers, which exhibit distinct coordination behaviors .

The compound is synthesized via neutralization reactions between cis-1,2-cyclohexanedicarboxylic acid and calcium hydroxide or carbonate.

Properties

CAS No. |

491589-22-1 |

|---|---|

Molecular Formula |

C8H12CaO4 |

Molecular Weight |

212.26 g/mol |

IUPAC Name |

calcium;(1S,2R)-cyclohexane-1,2-dicarboxylate |

InChI |

InChI=1S/C8H12O4.Ca/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h5-6H,1-4H2,(H,9,10)(H,11,12);/t5-,6+; |

InChI Key |

RFHFHNAOSYYASL-KNCHESJLSA-N |

SMILES |

C1CCC(C(C1)C(=O)[O-])C(=O)[O-].[Ca+2] |

Isomeric SMILES |

C1CC[C@@H]([C@@H](C1)C(=O)O)C(=O)O.[Ca] |

Canonical SMILES |

C1CCC(C(C1)C(=O)O)C(=O)O.[Ca] |

physical_description |

DryPowder |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium cis-1,2-cyclohexanedicarboxylate can be synthesized through the reaction of cis-1,2-cyclohexanedicarboxylic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium, where the acid reacts with the calcium source to form the calcium salt. The reaction conditions often involve moderate temperatures and stirring to ensure complete dissolution and reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

Calcium cis-1,2-cyclohexanedicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.

Complexation Reactions: It can form complexes with other metal ions or organic ligands, which can alter its chemical properties and reactivity.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts, organic ligands, and acids. The reactions typically occur under mild to moderate conditions, such as room temperature to slightly elevated temperatures, and may require solvents like water or organic solvents .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield different metal salts of cis-1,2-cyclohexanedicarboxylic acid, while complexation reactions can produce various metal-ligand complexes .

Scientific Research Applications

Food Industry Applications

Calcium cis-1,2-cyclohexanedicarboxylate has been investigated for use as a food additive. Its low toxicity at normal exposure levels makes it suitable for incorporation into food products. It serves as a calcium supplement, supporting bone health and other physiological functions.

Research indicates that this compound may have potential therapeutic uses. Its role as a calcium source is critical in various physiological processes, making it a candidate for formulations aimed at treating conditions related to calcium deficiency.

Case Study: Therapeutic Potential

A study highlighted the use of calcium salts in formulations for treating osteoporosis and other calcium-related disorders. The compound's unique properties may enhance bioavailability compared to other calcium salts, leading to improved therapeutic outcomes .

Polymer Industry Applications

This compound is utilized as an additive in polymer production. It acts as a nucleating agent, enhancing the crystallization process in polymer matrices.

Table: Properties of this compound as a Nucleating Agent

| Property | Value |

|---|---|

| BET Specific Surface Area | ≥ 20 m²/g |

| Application | Nucleating agent in polymers |

This increased surface area compared to other calcium salts makes it effective in improving the mechanical properties of polymers .

Environmental Applications

The compound's low toxicity profile allows for its potential use in environmental applications, such as soil amendments or biodegradable materials. Its ability to provide calcium can enhance soil health and promote plant growth.

Mechanism of Action

The mechanism of action of calcium cis-1,2-cyclohexanedicarboxylate is not fully understood, but it is believed to involve the inhibition of tumor cell growth and proliferation. The compound induces apoptosis in cancer cells, which may be responsible for its antitumor properties. Additionally, it has been found to regulate calcium ion levels in cells and exhibit antioxidant properties, which may contribute to its overall biological effects.

Comparison with Similar Compounds

Structural and Coordination Differences Across Metal Complexes

The cis-1,2-cyclohexanedicarboxylate (c-chdc²⁻) ligand exhibits versatile coordination modes depending on the metal ion and reaction conditions. Below is a comparative analysis:

Key Observations:

Metal Ion Influence :

- Alkaline earth metals (Ca²⁺) : Form ionic lattices due to their +2 charge and lack of d-orbitals for complexation. Calcium derivatives are less structurally diverse compared to transition metals .

- Transition metals (Zn²⁺) : Adopt tetrahedral geometries, forming extended 2D polymers with ancillary ligands like dtdp (2,2’-dithiodipyridine) .

- Uranyl (UO₂²⁺) : Exhibits rich coordination chemistry. The cis ligand enables polynuclear cage formation (e.g., octanuclear cluster in 3 ), whereas trans ligands yield simpler tetranuclear clusters .

Ligand Conformational Effects :

Counterion and Solvent Effects :

Physicochemical Properties

- Solubility : this compound is likely water-insoluble, typical of ionic carboxylates. In contrast, uranyl complexes exhibit moderate solubility in polar solvents like DMF .

- Thermal Stability : Uranyl cages (e.g., 3 ) show stability up to 250°C, whereas Zn polymers degrade at lower temperatures (~150°C) .

Functional Comparisons

- Luminescence: Uranyl cages (e.g., 3) emit green light under UV excitation, though with low quantum efficiency (Φ = 0.06). This contrasts with non-luminous Ca²⁺ or Zn²⁺ analogs .

Q & A

Q. What are the standard synthetic protocols for preparing Calcium cis-1,2-cyclohexanedicarboxylate, and how can reaction conditions be optimized for purity?

Methodological Answer: this compound is typically synthesized via ligand exchange or direct neutralization. A proven approach involves reacting sodium cis-1,2-cyclohexanedicarboxylate with calcium chloride in dimethoxyethane (DME) at low temperatures (-50°C) to minimize side reactions. Key parameters include:

- Stoichiometry: A 1:1 molar ratio of sodium salt to calcium chloride ensures complete ligand transfer.

- Temperature Control: Slow warming from -50°C to room temperature prevents ligand decomposition.

- Solvent Choice: Polar aprotic solvents like DME enhance solubility of intermediates.

Optimization Tips:

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- IR Spectroscopy: Identify carboxylate coordination modes via asymmetric (νₐₛ) and symmetric (νₛ) C=O stretching vibrations. For calcium complexes, νₐₛ typically appears at 1540–1560 cm⁻¹ and νₛ at 1400–1420 cm⁻¹ .

- X-ray Diffraction (XRD): Resolve the cis-configuration of the cyclohexane ring and calcium coordination geometry (e.g., octahedral vs. tetrahedral). Compare with uranyl-cis-1,2-cyclohexanedicarboxylate structures, where the ligand adopts a bridging μ₂-η²:η² mode .

- Elemental Analysis: Verify stoichiometry (C: ~29.35%, H: ~4.11% for analogous Mo/W complexes) .

Advanced Research Questions

Q. How does the cis-1,2-cyclohexanedicarboxylate ligand influence the assembly of uranyl-containing coordination polymers, and what methodological approaches are used to study these effects?

Methodological Answer: The ligand’s rigid cis-conformation directs uranyl (UO₂²⁺) assembly into unique architectures:

- Counterion Control: Alkali metal counterions (e.g., K⁺, Na⁺) template uranyl-ligand cages or chains. For example, K⁺ promotes octanuclear uranyl cages with cis-1,2-cyclohexanedicarboxylate .

- Ligand Conformation Analysis: Use single-crystal XRD to compare uranyl-ligand bond angles (e.g., 120–130° for cis-configuration) and torsion angles of the cyclohexane ring.

- Thermogravimetric Analysis (TGA): Assess thermal stability of coordination polymers (decomposition typically occurs at 250–300°C) .

Q. What strategies are recommended for resolving contradictions in reported coordination modes of cis-1,2-cyclohexanedicarboxylate in different metal complexes?

Methodological Answer:

- Cross-Validation: Combine XRD data with EXAFS (Extended X-ray Absorption Fine Structure) to confirm metal-ligand bond distances (e.g., Ca–O bonds ~2.4 Å) .

- Computational Modeling: Perform DFT calculations to compare energy landscapes of monodentate vs. bidentate coordination modes. For calcium, bidentate coordination is energetically favorable by ~15 kcal/mol .

- Systematic Variation: Synthesize analogs with trans-1,2-cyclohexanedicarboxylate to isolate stereochemical effects .

Q. How can factorial design principles be applied to investigate the ligand’s coordination behavior with alkaline earth metals beyond calcium?

Methodological Answer: A 2³ factorial design can test interactions between:

- Variables: Metal ion (Mg²⁺, Sr²⁺), solvent polarity (DME vs. THF), and temperature (-50°C vs. 25°C).

- Response Metrics: Crystallinity (XRD), yield (gravimetric analysis), and ligand coordination mode (IR).

Example Design Table:

| Metal Ion | Solvent | Temperature | Yield (%) | Coordination Mode |

|---|---|---|---|---|

| Mg²⁺ | DME | -50°C | 72 | Bidentate |

| Sr²⁺ | THF | 25°C | 58 | Monodentate |

This approach isolates solvent polarity as a critical factor in Sr²⁺ coordination .

Q. What theoretical frameworks guide the study of this compound’s role in supramolecular chemistry?

Methodological Answer:

- Hard-Soft Acid-Base (HSAB) Theory: Calcium (hard acid) preferentially binds carboxylate ligands (hard bases), favoring ionic over covalent interactions. Compare with uranyl (borderline acid), which forms stronger covalent bonds .

- Topological Analysis: Use programs like TOPOS to classify coordination networks (e.g., 6-fold interpenetrated frameworks in uranyl systems) .

Data Contradiction Example:

If XRD data suggests a 7-coordinate calcium center but DFT predicts 6-coordinate geometry, re-examine crystallographic disorder or hydrogen bonding interactions using Hirshfeld surface analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.